2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride
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Overview
Description
2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both bromine and sulfonyl chloride groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 2-acetylaminopyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent and a sulfonyl chloride reagent under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The bromine atom can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-6-chloropyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-(Acetylamino)-6-fluoropyridine-4-sulfonyl chloride: Contains a fluorine atom, offering different reactivity and properties.
2-(Acetylamino)-6-iodopyridine-4-sulfonyl chloride: Iodine substitution provides unique reactivity patterns.
Uniqueness
2-(Acetylamino)-6-bromopyridine-4-sulfonyl chloride is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine’s moderate electronegativity and size make it a versatile substituent for various chemical reactions, distinguishing it from its chlorine, fluorine, and iodine counterparts.
Properties
Molecular Formula |
C7H6BrClN2O3S |
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Molecular Weight |
313.56 g/mol |
IUPAC Name |
2-acetamido-6-bromopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClN2O3S/c1-4(12)10-7-3-5(15(9,13)14)2-6(8)11-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
RCOJSNRMDCEIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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